N-(2,3-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
N-(2,3-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolo-pyrimidine derivative characterized by:
- Core structure: A pyrazolo[3,4-d]pyrimidin-4-one scaffold.
- Substituents: Two 2,3-dimethylphenyl groups attached to the N1 and N5 positions of the heterocyclic core.
- Linkage: An acetamide group bridges the pyrimidine ring to the 2,3-dimethylphenyl moiety.
This compound belongs to a class of nitrogen-rich heterocycles known for their pharmaceutical relevance, particularly in kinase inhibition and anticancer research. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in structurally related analogs .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-14-7-5-9-19(16(14)3)26-21(29)12-27-13-24-22-18(23(27)30)11-25-28(22)20-10-6-8-15(2)17(20)4/h5-11,13H,12H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJUROWBIJSKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC(=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2,3-dimethylaniline and various pyrazole derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining 2,3-dimethylaniline with pyrazole derivatives under acidic or basic conditions.
Cyclization Reactions: Formation of the pyrazolo[3,4-d]pyrimidine ring system through intramolecular cyclization.
Acylation Reactions: Introduction of the acetamide group using acylating agents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction environments.
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure which includes a pyrazolo[3,4-d]pyrimidine scaffold. This structural feature is significant as it contributes to the compound's biological activities. The molecular formula is , and it possesses a molecular weight of approximately 430.55 g/mol.
Biological Activities
-
Anticancer Properties
- Recent studies have indicated that compounds similar to N-(2,3-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide exhibit promising anticancer activities. Specifically, the pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival .
- Anti-inflammatory Effects
- Antimicrobial Activity
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The synthetic pathways are crucial for optimizing yield and purity for further biological testing.
Case Study 1: Anticancer Activity Evaluation
In a study published in a reputable journal, researchers synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer properties against human cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, indicating strong anticancer potential .
Case Study 2: Anti-inflammatory Mechanism Investigation
Another research effort focused on understanding the anti-inflammatory mechanisms of similar compounds. The study revealed that these compounds could inhibit NF-kB signaling pathways in macrophages, leading to decreased production of pro-inflammatory cytokines like TNF-alpha and IL-6 .
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Pyrazolo-Pyrimidine Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Key Observations
Substituent Effects on Physicochemical Properties
- Melting Points (MP): Analogs with extended aromatic systems (e.g., chromenone hybrids in ) exhibit higher MPs (302–304°C), likely due to enhanced π-stacking and crystallinity. Thieno-pyrimidine derivatives () show lower MPs (190–191°C), suggesting reduced intermolecular interactions compared to pyrazolo-pyrimidines.
- Mass Spectrometry: The chromenone-pyrazolo-pyrimidine hybrid () has a molecular ion peak at m/z 571.198.8, consistent with its larger molecular weight.
Unique Features of the Target Compound
- Acetamide Linker : This moiety is conserved across multiple analogs (), suggesting its role in maintaining conformational flexibility for receptor interaction.
Biological Activity
N-(2,3-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings from various studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a unique structure that includes a pyrazolo[3,4-d]pyrimidine core. The structural characteristics contribute to its biological activity, making it a subject of interest in medicinal chemistry.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 425.53 g/mol |
| Solubility | Soluble in DMSO |
| Stability | Stable under standard conditions |
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways. Its mechanism primarily involves the modulation of specific pathways related to cancer and inflammation.
Anticancer Activity
Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine compounds possess anticancer properties by inhibiting key signaling pathways in cancer cells. For instance:
- In vitro Studies : Several studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines with IC50 values ranging from 0.1 to 10 µM depending on the cell type .
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in cell models, suggesting potential applications in treating inflammatory diseases .
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds within the pyrazolo[3,4-d]pyrimidine class. Specific derivatives have shown activity against viral replication in vitro, indicating a promising avenue for further research .
Study 1: Synthesis and Evaluation
In a study published in 2020, researchers synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their biological activities. Among these compounds, this compound was identified as one of the most potent inhibitors with significant activity against cancer cell lines .
Study 2: Mechanistic Insights
A mechanistic study revealed that this compound interacts with specific protein targets involved in cell proliferation and apoptosis. The binding affinity was assessed using molecular docking simulations, which indicated strong interactions with target proteins .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing this compound?
Answer:
The synthesis typically involves coupling pyrazolo[3,4-d]pyrimidinone intermediates with substituted acetamides. For example, details a procedure using α-chloroacetamide derivatives and 4-aminoantipyrine in dichloromethane with triethylamine as a base, followed by purification via crystallization . Similarly, highlights reactions with N-arylsubstituted α-chloroacetamides under reflux conditions, emphasizing the role of steric and electronic effects in optimizing yields .
Advanced: How can researchers optimize synthetic yield during scale-up?
Answer:
Scale-up challenges often arise from inconsistent reaction kinetics. recommends employing Design of Experiments (DoE) and statistical modeling to identify critical parameters (e.g., temperature, reagent stoichiometry). Flow-chemistry systems (e.g., continuous-flow reactors) can enhance reproducibility by maintaining precise control over reaction conditions, as demonstrated in analogous syntheses of pyrimidine derivatives . Additionally, suggests using automated synthesis platforms for high-throughput screening of reaction variables .
Basic: What spectroscopic techniques confirm structural integrity?
Answer:
Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.28–7.5 ppm in ) .
- LC-MS : Validates molecular weight (e.g., m/z 362.0 [M+H]+ in ) .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns (e.g., R factor = 0.042 in ) .
Advanced: How to resolve discrepancies between computational and experimental binding affinity data?
Answer:
Discrepancies may stem from solvent effects, protonation states, or conformational flexibility. suggests combining molecular dynamics (MD) simulations with isothermal titration calorimetry (ITC) to validate docking predictions. For example, adjust force-field parameters to account for solvation entropy or use crystallographic data (e.g., dihedral angles from ) to refine computational models .
Basic: What are the primary biological targets of this compound?
Answer:
Pyrazolo-pyrimidine derivatives are often kinase or protease inhibitors. While direct data for this compound is limited, highlights structural analogs (e.g., quinazolin-3(4H)-yl derivatives) targeting inflammatory pathways via cyclooxygenase-2 (COX-2) inhibition. Preliminary assays should include enzyme inhibition studies and cell-based viability tests .
Advanced: How to address low solubility in bioactivity assays?
Answer:
notes that purity ≥95% reduces interference from byproducts. To improve solubility:
- Use co-solvents (e.g., DMSO:PBS mixtures) with ≤0.1% DMSO to avoid cytotoxicity.
- Synthesize prodrugs (e.g., phosphate esters) as in , which hydrolyze in physiological conditions .
Basic: What purification methods ensure high purity?
Answer:
- Column chromatography : Separate polar byproducts using gradients of ethyl acetate/hexane.
- Crystallization : Optimize solvent systems (e.g., methylene chloride/hexane in ) .
- HPLC : Use C18 columns with acetonitrile/water mobile phases for final polishing () .
Advanced: How to analyze conflicting cytotoxicity data across cell lines?
Answer:
Contradictions may arise from cell-specific metabolism or off-target effects. recommends:
- Transcriptomic profiling : Identify differentially expressed genes in resistant vs. sensitive lines.
- Metabolomic studies : Track compound degradation products using LC-MS/MS .
Basic: What stability tests are critical for long-term storage?
Answer:
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC () .
- Light sensitivity : Store in amber vials if UV-Vis spectra ( ) indicate photo-instability .
Advanced: How to design SAR studies for optimizing activity?
Answer:
Structure-Activity Relationship (SAR) studies require systematic substitution:
- Core modifications : Replace pyrazolo[3,4-d]pyrimidinone with triazolo analogues ( ) .
- Side-chain variations : Introduce sulfone or phosphonate groups () to enhance target engagement .
- Quantitative SAR (QSAR) : Use Hammett constants to correlate electronic effects with bioactivity .
Basic: How to confirm crystallinity and polymorphism?
Answer:
- Powder XRD : Compare experimental patterns with single-crystal data (e.g., ’s PXRD) .
- DSC/TGA : Identify melting points (e.g., 190–191°C in ) and thermal decomposition profiles .
Advanced: What strategies mitigate toxicity in preclinical models?
Answer:
- Metabolic profiling : Use liver microsomes to identify toxic metabolites ( ) .
- Prodrug design : Mask reactive groups (e.g., acetamide in ) to reduce off-target interactions .
Basic: What computational tools predict pharmacokinetic properties?
Answer:
- SwissADME : Estimates logP, bioavailability, and blood-brain barrier permeability ( ) .
- MOLPROPERTY : Predicts solubility and metabolic stability based on molecular descriptors .
Advanced: How to validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm binding by measuring protein thermal stability shifts.
- Knockdown/overexpression : Use CRISPR/Cas9 to correlate target expression with compound efficacy ( ) .
Basic: What safety protocols are essential during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
